(3,4-Diethoxyphenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone
Description
4-{2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrimidine ring
Properties
Molecular Formula |
C24H33N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N5O4/c1-4-32-20-7-6-19(17-21(20)33-5-2)23(30)28-8-10-29(11-9-28)24-25-18(3)16-22(26-24)27-12-14-31-15-13-27/h6-7,16-17H,4-5,8-15H2,1-3H3 |
InChI Key |
LNPPHFGDXFBBOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
4-{2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrimidine derivatives, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Uniqueness
What sets 4-{2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
